molecular formula C23H16N4O6S2 B11010104 N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide

Cat. No.: B11010104
M. Wt: 508.5 g/mol
InChI Key: UCSRYQGLKDZTEZ-UHFFFAOYSA-N
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Description

3-(BENZOYLAMINO)-N-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a benzoylamino group, a nitrophenylsulfonyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZOYLAMINO)-N-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzoylamino group and the nitrophenylsulfonyl group. Common reagents used in these reactions include thionyl chloride, benzoyl chloride, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(BENZOYLAMINO)-N-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted thiazoles and oxidized nitrophenyl compounds.

Scientific Research Applications

3-(BENZOYLAMINO)-N-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(BENZOYLAMINO)-N-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(BENZOYLAMINO)-3-NITROPHENYL)BENZAMIDE
  • N-(2-(BENZOYLAMINO)-4-NITROPHENYL)BENZAMIDE
  • N-(3-(BENZOYLAMINO)-2-PHENAZINYL)BENZAMIDE

Uniqueness

3-(BENZOYLAMINO)-N-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}BENZAMIDE is unique due to the presence of both a thiazole ring and a nitrophenylsulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C23H16N4O6S2

Molecular Weight

508.5 g/mol

IUPAC Name

3-benzamido-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C23H16N4O6S2/c28-21(15-5-2-1-3-6-15)25-17-8-4-7-16(13-17)22(29)26-23-24-14-20(34-23)35(32,33)19-11-9-18(10-12-19)27(30)31/h1-14H,(H,25,28)(H,24,26,29)

InChI Key

UCSRYQGLKDZTEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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